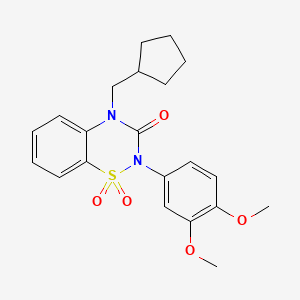
5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a chloro group, a trifluoroethylamino group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile typically involves the reaction of 5-chloro-6-aminopyridine-3-carbonitrile with 2,2,2-trifluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with specific biological activities.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethylamino group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-6-aminopyridine-3-carbonitrile: A precursor in the synthesis of the target compound.
2,2,2-Trifluoroethylamine: A reagent used in the synthesis.
Trifluoromethylpyridines: Compounds with similar structural motifs and applications.
Uniqueness
5-Chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile is unique due to the presence of both a trifluoroethylamino group and a carbonitrile group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H5ClF3N3 |
|---|---|
Poids moléculaire |
235.59 g/mol |
Nom IUPAC |
5-chloro-6-(2,2,2-trifluoroethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClF3N3/c9-6-1-5(2-13)3-14-7(6)15-4-8(10,11)12/h1,3H,4H2,(H,14,15) |
Clé InChI |
GWDOQNJDVHLDGO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)NCC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B15122433.png)
![2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B15122450.png)
![2-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine](/img/structure/B15122457.png)
![1-{4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B15122458.png)
![6-fluoro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzothiazole](/img/structure/B15122461.png)
![3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15122476.png)
![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122480.png)
![1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15122482.png)
![3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15122492.png)

![5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122506.png)
![2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B15122511.png)
![N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15122512.png)
![2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B15122518.png)
